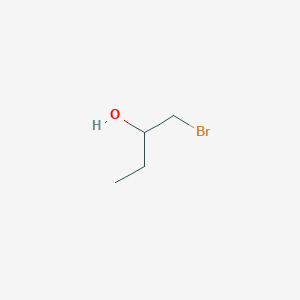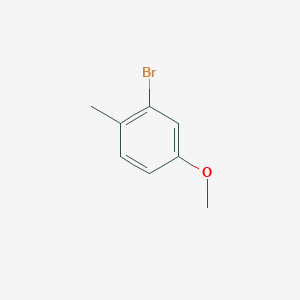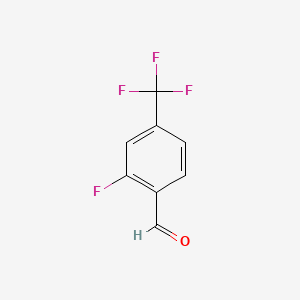
2-Fluoro-4-(trifluoromethyl)benzaldehyde
描述
2-Fluoro-4-(trifluoromethyl)benzaldehyde: is an organic compound with the molecular formula C8H4F4O and a molecular weight of 192.11 g/mol . It is a fluorinated benzaldehyde derivative, characterized by the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
作用机制
Target of Action
It’s known that this compound is an organic fluorinated building block , which suggests it may interact with various biological targets depending on the specific context of its use.
Mode of Action
As an organic fluorinated building block, it likely interacts with its targets through covalent bonding, influencing the structure and function of target molecules .
生化分析
Biochemical Properties
2-Fluoro-4-(trifluoromethyl)benzaldehyde plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit mitochondrial electron transport at the cytochrome bc1 complex . This interaction disrupts the electron transport chain, affecting cellular respiration and energy production. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to modifications in protein structure and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to cause respiratory tract irritation and gastrointestinal irritation, indicating its potential cytotoxic effects . At the cellular level, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the cytochrome bc1 complex can lead to the generation of reactive oxygen species (ROS), which can trigger oxidative stress and alter gene expression patterns.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to specific biomolecules and modulate their activity. Its inhibition of the cytochrome bc1 complex is a key aspect of its mechanism of action . By binding to this complex, it prevents the transfer of electrons, leading to a buildup of electrons and the generation of ROS. This oxidative stress can result in the activation of various signaling pathways, including those involved in apoptosis and inflammation. Additionally, this compound can modify proteins through covalent bonding, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its degradation, resulting in the formation of by-products that may have different biochemical effects. Long-term studies have shown that continuous exposure to this compound can lead to persistent oxidative stress and alterations in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may cause mild respiratory and gastrointestinal irritation . At higher doses, it can lead to significant toxic effects, including severe oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects. These findings highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into more water-soluble metabolites that can be excreted from the body . The compound’s influence on metabolic flux and metabolite levels can vary depending on the specific metabolic pathway it is involved in.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues can also be affected by its affinity for specific cellular components.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. It has been observed to localize primarily in the mitochondria, where it exerts its inhibitory effects on the electron transport chain . Targeting signals and post-translational modifications may direct the compound to specific cellular compartments or organelles, influencing its biochemical interactions and effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(trifluoromethyl)benzaldehyde can be achieved through several methods. One common approach involves the fluorination of 4-(trifluoromethyl)benzaldehyde using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction typically proceeds at room temperature or slightly elevated temperatures, yielding the desired product with good selectivity.
Another method involves the direct introduction of the trifluoromethyl group onto a fluorobenzaldehyde precursor. This can be accomplished using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3) and a copper catalyst . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing reaction rates and yields. The use of advanced fluorinating agents and catalysts allows for the selective introduction of fluorine and trifluoromethyl groups, minimizing by-product formation .
化学反应分析
Types of Reactions
2-Fluoro-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-Fluoro-4-(trifluoromethyl)benzoic acid.
Reduction: 2-Fluoro-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Fluoro-4-(trifluoromethyl)benzaldehyde has several scientific research applications:
相似化合物的比较
2-Fluoro-4-(trifluoromethyl)benzaldehyde can be compared with other fluorinated benzaldehyde derivatives:
4-(Trifluoromethyl)benzaldehyde: Lacks the fluorine atom at the ortho position, resulting in different reactivity and selectivity.
2-Fluorobenzaldehyde: Lacks the trifluoromethyl group, leading to different electronic properties and reactivity.
3,5-Bis(trifluoromethyl)benzaldehyde: Contains two trifluoromethyl groups, resulting in increased steric hindrance and altered reactivity.
Each of these compounds has unique properties and applications, making them suitable for different synthetic and research purposes.
属性
IUPAC Name |
2-fluoro-4-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEHNXLFIGPWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335113 | |
| Record name | 2-Fluoro-4-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89763-93-9 | |
| Record name | 2-Fluoro-4-(trifluoromethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89763-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of hydrogen peroxide in the MLD process involving 2-fluoro-4-(trifluoromethyl)benzaldehyde?
A1: Research indicates that incorporating hydrogen peroxide as a fourth precursor in the MLD process, after the reaction of this compound with ozone, leads to the formation of a peroxyacid structure (C(O)–O–OH) on the surface. [] This finding, confirmed through in situ Fourier-transform infrared spectroscopy measurements, provides valuable insights into the film growth mechanism and potential for further functionalization. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


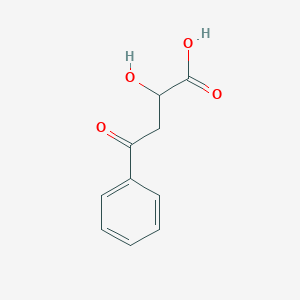
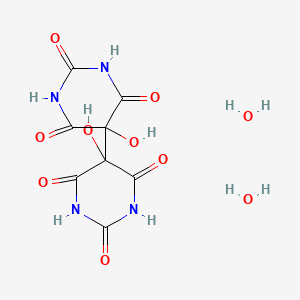
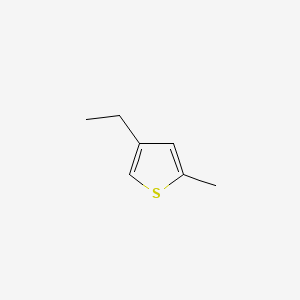
![Bicyclo[3.2.0]heptan-6-one](/img/structure/B1268011.png)
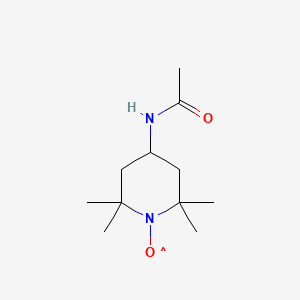

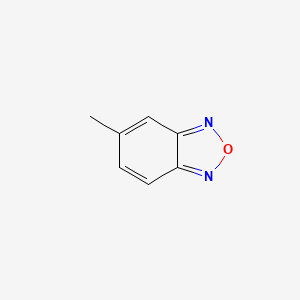
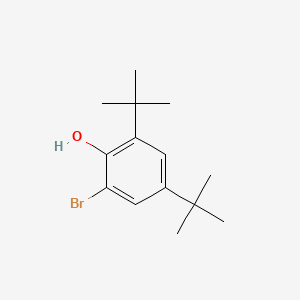

![2-Acetyl-5-nitrobenzo[b]furan](/img/structure/B1268024.png)
